3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide
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Overview
Description
3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide is a heterocyclic compound featuring a pyrazole ring with an amino group at the third position, an isopropyl group at the first position, and a carboxamide group at the fourth position. Pyrazole derivatives, including this compound, are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters.
Carboxamide Formation: The carboxamide group can be introduced by converting the ester group to an amide using reagents like ammonia or amines under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to streamline the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound, such as alcohols or amines.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential anticancer, anti-inflammatory, and antimicrobial activities.
Biological Research: The compound is used in studying enzyme inhibition, receptor binding, and signal transduction pathways.
Industrial Applications: It is utilized in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-methyl-1H-pyrazole-4-carboxamide: Similar structure but with a methyl group instead of an isopropyl group.
4-Amino-1H-pyrazole: Lacks the isopropyl and carboxamide groups, making it less complex.
5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: Contains a phenyl group instead of an isopropyl group, which may alter its biological activity.
Uniqueness
3-Amino-1-isopropyl-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group enhances its lipophilicity, potentially improving its membrane permeability and bioavailability .
Properties
IUPAC Name |
3-amino-1-propan-2-ylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-4(2)11-3-5(7(9)12)6(8)10-11/h3-4H,1-2H3,(H2,8,10)(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNFSQXDQSLIOMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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